2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid is represented by the linear formula C15H11ClO4 . The InChI code for this compound is 1S/C9H7ClO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,1H3,(H,11,12) and the InChI key is YHXPAIMKXLFOOT-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of N-arylanthranilic Acid Derivatives
2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid is used in the synthesis of N-arylanthranilic acid derivatives . This process involves amination of 2-chloro-5-nitrobenzoic acid with various arylamine in superheated water with potassium carbonate as base . The resulting N-arylanthranilic acid derivatives have various pharmacological activities, such as antibacterial, anti-inflammatory, antimalarial, and anticancer activities .
Production of Solvate of Mesalazine Impurity M
The compound is used in the production of the solvate of Mesalazine impurity M . The optimal solvent DMSO is used to produce the solvate, and the possibility of selective crystallization as a means to remove the impurity from the drug substance is proposed .
Safety and Hazards
properties
IUPAC Name |
2-chloro-5-(3-methoxycarbonylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-13(16)12(8-10)14(17)18/h2-8H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBOSVRLRLPUMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690687 | |
Record name | 4-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1262009-62-0 | |
Record name | 4-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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